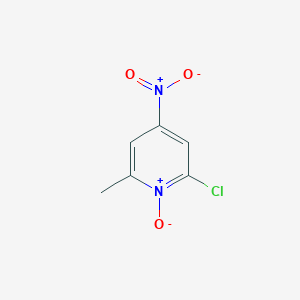

2-Chloro-6-methyl-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality 2-Chloro-6-methyl-4-nitropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-4-nitropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTROWSASXESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372852 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-84-9 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-6-methyl-4-nitropyridine 1-oxide" properties and structure

An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide

Authored by a Senior Application Scientist

Introduction

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound belonging to the pyridine derivative class. Its molecular architecture, featuring a pyridine N-oxide core substituted with a chloro, a methyl, and a nitro group, makes it a uniquely reactive and versatile intermediate in organic synthesis.[1] The strategic placement of these functional groups—an electron-donating methyl group and strongly electron-withdrawing chloro and nitro groups, combined with the unique electronic nature of the N-oxide moiety—creates a molecule primed for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its physical characteristics and molecular structure. It is known for its stability under standard laboratory conditions, which facilitates its use in multi-step synthetic sequences.[1]

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 40314-84-9 | [2][3] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][2][3] |

| Molecular Weight | 188.57 g/mol | [2][3] |

| Appearance | Yellow Crystalline Solid | Inferred from similar compounds |

| Melting Point | 155-159 °C (for 2-Methyl-4-nitropyridine N-oxide) |

Molecular Structure and Spectroscopic Profile

The structure of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is characterized by a pyridine ring activated by both the N-oxide and the nitro group. The N-oxide functionality increases the electron density of the ring, particularly at the 2- and 4-positions, while simultaneously acting as an electron-withdrawing group. The potent nitro group at the 4-position further withdraws electron density, significantly influencing the ring's reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl group protons (-CH₃) would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The two aromatic protons on the pyridine ring would appear as two distinct singlets or narrowly coupled doublets in the downfield region (δ 7.5-8.5 ppm), a consequence of the deshielding effects of the nitro group and the N-oxide.

-

¹³C NMR: The carbon spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group (C4) would be significantly deshielded, appearing at a high chemical shift. The carbons bonded to the N-oxide (C2 and C6) would also be shifted downfield. The methyl carbon would appear at a characteristic upfield chemical shift (around δ 17-21 ppm).[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

N-O Stretch (N-oxide): A strong absorption band typically appears in the 1200–1300 cm⁻¹ region.

-

NO₂ Stretch (Nitro group): Two characteristic strong bands are expected for the asymmetric (approx. 1500-1550 cm⁻¹) and symmetric (approx. 1345-1385 cm⁻¹) stretching vibrations.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400–1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula C₆H₅ClN₂O₃. The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with the molecular ion peak (M⁺) and an (M+2)⁺ peak at approximately one-third the intensity.

Synthesis Pathway

The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is typically achieved through a two-step process starting from 2-chloro-6-methylpyridine. The logic behind this pathway is to first activate the pyridine ring towards electrophilic substitution via N-oxidation, which then directs the subsequent nitration to the C4 position.

Caption: Synthetic route to 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

Experimental Protocol: Nitration of 2-Chloro-6-methylpyridine 1-oxide

This protocol is a generalized procedure based on established methods for the nitration of pyridine N-oxides.[6]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and immersed in an ice-salt bath, add cold (0–5 °C) concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 2-chloro-6-methylpyridine 1-oxide to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

-

Nitrating Agent Addition: To this solution, add fuming nitric acid dropwise, maintaining the low temperature.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat it in an oil bath at 95-105 °C for several hours. The reaction progress should be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is neutral to slightly basic. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield the final product.

Reactivity and Key Chemical Transformations

The compound's reactivity is dominated by two primary features: the susceptibility of the C2-chloro group to nucleophilic substitution and the potential for reduction of the C4-nitro group.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent N-oxide and the nitro group at the para-position, which stabilize the negatively charged Meisenheimer complex intermediate. This makes it an excellent substrate for introducing a wide range of functionalities, such as amines, alkoxides, and thiolates.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 4-amino-2-chloro-6-methylpyridine 1-oxide is a valuable intermediate for further derivatization, such as amide bond formation or diazotization reactions.

-

N-Oxide Deoxygenation: The N-oxide can be removed (deoxygenated) to yield the corresponding pyridine derivative using reagents like phosphorus trichloride (PCl₃).[7] This step is often employed late in a synthetic sequence to unmask the final pyridine core.

Caption: Key reaction pathways for the title compound.

Applications in Research and Development

2-Chloro-6-methyl-4-nitropyridine 1-oxide is not typically an end-product but rather a crucial building block in the synthesis of more complex, high-value molecules.

-

Medicinal Chemistry: Pyridine and its derivatives are privileged scaffolds in drug discovery. This compound serves as a key intermediate for synthesizing biologically active molecules. For instance, substituted aminopyridines and aminopyrimidines are core components of potent kinase inhibitors used in oncology.[8] The ability to readily displace the chloro group and modify the nitro group allows for the systematic construction of compound libraries for screening against various biological targets. The N-oxide functionality itself can be used to improve solubility or modulate the pharmacokinetic properties of a drug candidate.[9]

-

Agrochemicals: The pyridine ring is also a common feature in modern herbicides, insecticides, and fungicides. The reactivity of this intermediate allows for the introduction of diverse functional groups necessary for achieving high efficacy and selectivity in crop protection agents.[1]

-

Materials Science: Functionalized pyridine derivatives are used in the development of advanced materials, including polymers, dyes, and ligands for metal catalysis. The defined substitution pattern of this compound provides a reliable starting point for creating materials with specific electronic or optical properties.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential. Based on data for structurally related nitropyridine derivatives, 2-Chloro-6-methyl-4-nitropyridine 1-oxide should be handled with care.

-

Hazards: Likely to be harmful if swallowed or in contact with skin.[10][11] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10][13] Avoid generating dust or aerosols. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12][13]

References

-

IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitropyridine 1-oxide. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]

- Gajeles, G., et al. (2020).

- Puszko, A. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 45(4), 513-520.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

- Wsol, V., & Sestak, V. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 13(1), 1-5.

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. rsc.org [rsc.org]

- 5. chempap.org [chempap.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

- 11. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide: Synthesis, Properties, and Applications

For Immediate Release

This technical guide provides an in-depth overview of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document outlines the compound's fundamental properties, a detailed synthesis protocol, and its significant applications.

Introduction: A Versatile Building Block

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a substituted pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a pyridine N-oxide core with chloro, methyl, and nitro functional groups, offers multiple reaction sites for chemical modification. This trifunctional nature makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of these groups influences the electronic properties of the pyridine ring, enabling a range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 40314-84-9 | [1][2][3][4] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][3] |

| Molecular Weight | 188.57 g/mol | [3][4] |

| Appearance | Light yellow solid (predicted) | [5] |

| Melting Point | 154-155 °C (for the 5-methyl isomer) | [5][6] |

| Boiling Point | 399.8±37.0 °C (Predicted) | [5] |

| Purity | ≥98% | [1] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Representative Protocol

The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is typically achieved through the nitration of the corresponding 2-chloro-6-methylpyridine 1-oxide precursor. The following protocol is a representative example of this transformation, based on established methodologies for similar pyridine N-oxides.

Reaction Scheme

Caption: Synthetic pathway for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloro-6-methylpyridine 1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Preparation of the Reaction Vessel: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 2-chloro-6-methylpyridine 1-oxide to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the resulting aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-Chloro-6-methyl-4-nitropyridine 1-oxide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Applications in Research and Development

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

-

Pharmaceutical Synthesis: The chloro and nitro groups are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. This makes it a key building block in the synthesis of pharmaceutically active compounds. Pyridine N-oxide derivatives have been investigated for a range of therapeutic applications.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides. The pyridine scaffold is present in many commercially successful agrochemicals.

-

Materials Science: The unique electronic and structural features of this molecule can be exploited in the design and synthesis of functional materials, including ligands for metal complexes and components of organic electronic devices.

Safety and Handling

As with all chemical reagents, 2-Chloro-6-methyl-4-nitropyridine 1-oxide should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere.[5]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a chemical intermediate with significant potential in various fields of chemical research and development. Its versatile reactivity, stemming from its unique combination of functional groups, makes it a valuable tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their scientific endeavors.

References

-

2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98% at ₹ 42000/kg in Hyderabad - IndiaMART. (n.d.). IndiaMART.com. Retrieved January 17, 2026, from [Link]

-

2-Chloro-6-methyl-4-nitropyridine 1-oxide - Venkatasai Life Sciences. (n.d.). Venkatasai Life Sciences. Retrieved January 17, 2026, from [Link]

-

2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-Chloro-6-methyl-4-nitropyridine 1-oxide - India Fine Chemicals. (n.d.). India Fine Chemicals. Retrieved January 17, 2026, from [Link]

-

Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide. IUCrData, 3(1), x180016. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [chemicalbook.com]

- 3. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

Synthesis of "2-Chloro-6-methyl-4-nitropyridine 1-oxide"

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a valuable heterocyclic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a pyridine ring with chloro, methyl, nitro, and N-oxide functional groups, makes it a versatile building block for creating more complex molecules.[2] This document offers a deep dive into the synthetic pathway, including the underlying chemical principles and practical, field-proven insights for successful execution.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is most effectively achieved through a three-step sequence starting from the readily available 2,6-lutidine. The overall strategy involves:

-

N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-lutidine N-oxide. This initial step is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution.

-

Nitration: The electron-donating N-oxide group directs the regioselective nitration to the 4-position of the pyridine ring, yielding 4-nitro-2,6-lutidine 1-oxide.

-

Chlorination: The final step involves the selective monochlorination of one of the methyl groups to afford the target compound, 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

Overall Synthetic Workflow

Caption: A three-step synthetic pathway from 2,6-lutidine to the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: N-Oxidation of 2,6-Lutidine

Causality: The N-oxidation of the pyridine ring is a critical first step. The resulting N-oxide group increases the electron density at the 2, 4, and 6 positions of the ring through resonance, thereby activating it for electrophilic aromatic substitution, specifically nitration at the 4-position. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[3] The former is often preferred for larger-scale syntheses due to cost and availability.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine and glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, ensuring the internal temperature is maintained below 70-80°C.[4][5]

-

After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is between 7 and 8.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as chloroform or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-lutidine N-oxide, which can be purified further by recrystallization or distillation.[6][7]

Step 2: Nitration of 2,6-Lutidine N-oxide

Causality: The nitration of 2,6-lutidine N-oxide is a classic example of electrophilic aromatic substitution on an activated heterocyclic system.[8] The use of a mixed acid system, typically concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][8] The N-oxide group directs the substitution to the 4-position due to steric hindrance from the methyl groups at the 2 and 6 positions.

Detailed Protocol:

-

In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

-

With vigorous stirring, slowly add 2,6-lutidine N-oxide portion-wise, maintaining a low temperature (0-5°C).

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

-

Add the cold nitrating mixture dropwise to the solution of 2,6-lutidine N-oxide in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 90-100°C for several hours, monitoring by TLC.[4][6]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, which will precipitate the crude 4-nitro-2,6-lutidine 1-oxide.

-

Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.

Step 3: Selective Chlorination of 4-Nitro-2,6-lutidine 1-oxide

Causality: The final and most challenging step is the selective monochlorination of one of the methyl groups. Direct chlorination of the pyridine ring is disfavored due to the electron-withdrawing nature of the nitro group and the N-oxide functionality. Therefore, chlorination of the methyl group is more plausible, likely proceeding through a free-radical mechanism. Reagents such as sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN or benzoyl peroxide) or N-chlorosuccinimide (NCS) are suitable for this type of transformation. Careful control of stoichiometry and reaction conditions is paramount to avoid over-chlorination.

Proposed Protocol (based on analogous reactions):

-

Dissolve 4-nitro-2,6-lutidine 1-oxide in a suitable inert solvent like carbon tetrachloride or 1,2-dichloroethane in a flask equipped with a reflux condenser and a light source (for photo-initiation if needed).

-

Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Slowly add one equivalent of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate to quench any remaining acidic byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-Chloro-6-methyl-4-nitropyridine 1-oxide, can be purified by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Step 1: N-Oxidation | Step 2: Nitration | Step 3: Chlorination |

| Starting Material | 2,6-Lutidine | 2,6-Lutidine N-oxide | 4-Nitro-2,6-lutidine 1-oxide |

| Key Reagents | H₂O₂, Acetic Acid | HNO₃, H₂SO₄ | SO₂Cl₂ or NCS, Radical Initiator |

| Typical Yield | 85-95% | 70-85% | 40-60% (Estimated) |

| Product Purity | >95% after purification | >98% after recrystallization | >95% after chromatography |

| Molecular Formula | C₇H₉NO | C₇H₈N₂O₃ | C₆H₅ClN₂O₃ |

| Molecular Weight | 123.15 g/mol [9] | 168.15 g/mol | 188.57 g/mol [10] |

Safety Considerations

-

Acids and Oxidizers: Handle concentrated sulfuric acid, nitric acid, and hydrogen peroxide with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Chlorinating Agents: Sulfuryl chloride and N-chlorosuccinimide are corrosive and toxic. Handle them in a fume hood and avoid inhalation of vapors.

-

Exothermic Reactions: The nitration step is highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.

-

Workup: Neutralization of strong acids is also exothermic and should be performed cautiously with adequate cooling.

Conclusion

The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a multi-step process that requires careful execution and an understanding of the underlying reaction mechanisms. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and agrochemical development.

References

- PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide.

- ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.

- Chem-Impex. (n.d.). 2,6-Lutidine N-oxide.

- Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

- Journal of the Chemical Society B: Physical Organic. (1967). Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide.

- NIST. (n.d.). 2,6-Lutidine-N-oxide.

- IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%.

- IUCr. (2018). 2-Chloro-4-nitropyridine N-oxide.

- Guidechem. (n.d.). How can 2-chloro-4-nitro pyridine-N-oxides be synthesized?.

- ChemicalBook. (n.d.). 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9.

- PrepChem. (n.d.). Synthesis of 4-nitropyridine.

- BLDpharm. (n.d.). 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide.

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

- Thermo Scientific Chemicals. (n.d.). 2,6-Lutidine N-oxide, 98% 10 g.

- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. 2,6-Lutidine-N-oxide [webbook.nist.gov]

- 10. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

A Comprehensive Technical Guide to the Reactivity and Functional Groups of 2-Chloro-6-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity and functional group interplay of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This compound is a highly functionalized heterocyclic intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] We will explore the electronic effects of the constituent functional groups—the N-oxide, chloro, nitro, and methyl groups—and their collective influence on the molecule's reactivity, with a primary focus on nucleophilic aromatic substitution and reduction reactions. This guide will present the mechanistic underpinnings of these transformations, detailed experimental protocols, and relevant analytical data to provide a comprehensive resource for scientists working with this versatile building block.

Introduction: Unpacking the Multifaceted Nature of 2-Chloro-6-methyl-4-nitropyridine 1-oxide

2-Chloro-6-methyl-4-nitropyridine 1-oxide, with the chemical formula C₆H₅ClN₂O₃, is a pyridine derivative distinguished by a confluence of activating and directing functional groups.[1] The pyridine N-oxide moiety, first explored by Meisenheimer, dramatically alters the electronic landscape of the aromatic ring compared to its parent pyridine. This electronic perturbation, in concert with the chloro, methyl, and nitro substituents, imbues the molecule with a unique reactivity profile that is of significant interest to synthetic chemists. The strategic placement of these groups creates a scaffold primed for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecular architectures.[1]

Table 1: Physicochemical Properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide

| Property | Value |

| CAS Number | 40314-84-9 |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Appearance | Typically a solid |

| Purity | Commercially available up to 98% |

The Interplay of Functional Groups: An Electronic Perspective

The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a direct consequence of the electronic interplay between its functional groups. Understanding these individual contributions is key to predicting and controlling its chemical behavior.

-

The N-oxide Group: The N-oxide functional group possesses a dual electronic nature. It acts as a potent π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring. Simultaneously, it functions as a strong σ-acceptor due to the high electronegativity of the oxygen atom. This dual character is pivotal in activating the pyridine ring towards both electrophilic and nucleophilic attack.

-

The Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group, both through inductive and resonance effects. This significantly decreases the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. The presence of the nitro group is crucial for the high reactivity of the molecule in nucleophilic aromatic substitution reactions.

-

The Chloro Group: The chlorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Its electronegativity also contributes to the overall electron-deficient nature of the pyridine ring. The position of the chloro group, ortho to the N-oxide, makes it a prime site for nucleophilic attack.

-

The Methyl Group: The methyl group at the 6-position is an electron-donating group through an inductive effect. While this effect is modest compared to the other functional groups, it can subtly influence the regioselectivity and reaction rates.

The synergistic effect of the N-oxide and the nitro group makes the pyridine ring exceptionally electron-deficient and, therefore, highly activated for nucleophilic aromatic substitution.

Key Reactions and Mechanisms

Nucleophilic Aromatic Substitution (SNA_r): A Gateway to Diverse Derivatives

The most prominent reaction of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and nitro groups, facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride ion.

The generally accepted mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor in the facility of the overall reaction.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-4-nitropyridine 1-oxide

This protocol describes a general procedure for the amination of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

-

Materials:

-

2-Chloro-6-methyl-4-nitropyridine 1-oxide

-

Desired amine (e.g., ammonia, primary or secondary amine)

-

Anhydrous ethanol or other suitable solvent

-

Triethylamine (if using an amine salt)

-

-

Procedure:

-

Dissolve 2-Chloro-6-methyl-4-nitropyridine 1-oxide in a suitable amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the desired amine (typically 1.1 to 2 equivalents) to the solution. If an amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Reduction of the Nitro Group: Accessing Amino Derivatives

The nitro group of 2-Chloro-6-methyl-4-nitropyridine 1-oxide can be selectively reduced to an amino group, providing a key synthetic route to valuable amino-pyridine derivatives. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro groups include:

-

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. It is often a clean and efficient method.

-

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron powder in acetic acid, are effective for nitro group reduction.

Diagram 2: Experimental Workflow for Nitro Group Reduction

Caption: Experimental Workflow for Nitro Group Reduction.

Experimental Protocol: Reduction using Tin(II) Chloride

-

Materials:

-

2-Chloro-6-methyl-4-nitropyridine 1-oxide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Suspend 2-Chloro-6-methyl-4-nitropyridine 1-oxide in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amino derivative by column chromatography.

-

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for 2-Chloro-6-methyl-4-nitropyridine 1-oxide

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts of the ring carbons will indicate their electronic environment. |

| IR Spectroscopy | Characteristic absorption bands for the N-O stretching vibration of the N-oxide, the asymmetric and symmetric stretching vibrations of the NO₂ group, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

For comparison, the ¹H NMR spectrum of the related 2-methylpyridine N-oxide shows a singlet for the methyl protons around 2.53 ppm and aromatic protons in the range of 7.20-8.30 ppm.[2] The ¹³C NMR spectrum of 2-chloropyridine N-oxide displays signals for the aromatic carbons between 123.8 and 141.5 ppm.[2]

Conclusion

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly versatile and reactive building block in organic synthesis. The strategic combination of an N-oxide, a nitro group, a chloro substituent, and a methyl group on the pyridine ring creates a unique electronic environment that facilitates a range of chemical transformations. Its propensity for nucleophilic aromatic substitution at the 2-position and the selective reduction of its nitro group make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives. This guide has provided a detailed overview of its reactivity, key reaction mechanisms, and practical experimental protocols to aid researchers in harnessing the synthetic potential of this important intermediate.

References

-

Synthesis of 2-chloro-4-nitro-pyridine-1-oxide. PrepChem.com. Available at: [Link]

-

Klimkowski, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. Available at: [Link]

-

Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide. IUCrData, 3(1), x180016. Available at: [Link]

-

2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. IndiaMART. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Versatile Intermediate in Modern Synthesis

Foreword: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the medicinal and materials chemist, heteroaromatic compounds hold a place of distinction. This guide provides an in-depth technical overview of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a highly functionalized pyridine derivative whose unique electronic properties make it a powerful and versatile intermediate.

Our exploration will move beyond a simple recitation of facts. We will delve into the causal relationships that govern its synthesis and reactivity, providing not just protocols, but the scientific rationale that underpins them. This document is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights to harness the full synthetic potential of this valuable compound.

Core Molecular Profile and Physicochemical Properties

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a pyridine derivative distinguished by a unique convergence of functional groups: a chlorine atom at the 2-position, a methyl group at the 6-position, a nitro group at the 4-position, and an N-oxide moiety.[1] This specific arrangement is not accidental; it is a carefully orchestrated molecular design that dictates the compound's stability and, more importantly, its reactivity.[1] The N-oxide and the 4-nitro group act in concert as powerful electron-withdrawing groups, which profoundly influences the electron density of the pyridine ring and activates the 2-position for specific, predictable transformations.

The compound is typically a liquid at room temperature and is known for its stability under standard laboratory conditions, a crucial attribute for an intermediate used in multi-step syntheses.[1]

Table 1: Physicochemical and Identification Data

| Property | Value |

| CAS Number | 40314-84-9 |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Form | Liquid |

| Purity | Typically ≥98% |

| Primary Usage | Laboratory chemical intermediate |

Data compiled from multiple sources.[1][2][3][4]

Characterization is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring batch-to-batch consistency and purity.[5]

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is derived from its high susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the mechanism of this reaction is key to exploiting the intermediate effectively.

Mechanistic Rationale: An Electron-Deficient Arena

The pyridine ring is inherently electron-deficient compared to benzene. This effect is dramatically amplified by the presence of two strong electron-withdrawing groups:

-

The 4-Nitro Group (-NO₂): This group exerts a powerful -M (negative mesomeric) and -I (negative inductive) effect, pulling electron density from the ring.

-

The N-oxide Group: The N-oxide functionality further depletes the ring of electron density, particularly at the ortho (2 and 6) and para (4) positions.

This intense electron deficiency makes the carbon atom at the 2-position (C2) highly electrophilic and thus an excellent target for nucleophilic attack. The chlorine atom at this position serves as a competent leaving group, facilitating the substitution.[6][7]

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[6]

-

Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The stability of this complex is the causal factor for the reaction's facility; the negative charge is effectively delocalized across the electron-withdrawing nitro and N-oxide groups.

-

Elimination: The aromaticity is restored as the chloride ion (Cl⁻)—a good leaving group—is expelled, yielding the final substituted product.[6][7]

Visualization of the SNAr Mechanism

The following diagram illustrates the stepwise process of nucleophilic attack, intermediate stabilization, and leaving group departure.

Sources

- 1. indiamart.com [indiamart.com]

- 2. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [amp.chemicalbook.com]

- 4. 2-Chloro-6-methyl-4-nitropyridine 1-oxide-India Fine Chemicals [indiafinechemicals.com]

- 5. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methyl-4-nitropyridine 1-oxide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No. 40314-84-9), a key heterocyclic intermediate in synthetic chemistry.[1] Given the limited availability of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed set of predicted data. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound. The methodologies and theoretical explanations provided herein serve as a practical reference for anticipating and interpreting spectroscopic results.

Introduction and Molecular Structure

2-Chloro-6-methyl-4-nitropyridine 1-oxide is a polysubstituted pyridine derivative with significant potential as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its structure incorporates several key functional groups: a chloro group at the 2-position, a methyl group at the 6-position, a nitro group at the 4-position, and an N-oxide moiety. These substituents create a unique electronic environment that dictates the molecule's reactivity and its spectroscopic signature. Understanding this signature is paramount for confirming the compound's identity and purity during synthesis and downstream applications.

The molecular structure and atom numbering scheme used for spectroscopic assignment are presented below:

Molecular Formula: C₆H₅ClN₂O₃[1] Molecular Weight: 188.57 g/mol [1] Melting Point: 106-107 °C

Figure 1: Molecular Structure and IUPAC Numbering of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for 2-Chloro-6-methyl-4-nitropyridine 1-oxide. The predictions are based on established substituent effects on the pyridine N-oxide scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons. The electron-withdrawing nature of the nitro group and the N-oxide will significantly deshield the ring protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-5. |

| ~ 7.9 | Doublet (d) | 1H | H-5 | This proton is meta to the nitro group and ortho to the methyl group. It is less deshielded than H-3. It will appear as a doublet due to coupling with H-3. |

| ~ 2.6 | Singlet (s) | 3H | H-7 (CH₃) | The methyl group protons are attached to an sp² carbon and will appear as a singlet in a typical region for such groups. |

Note: Predicted for CDCl₃ solvent. The coupling constant (J) between H-3 and H-5 is expected to be in the range of 2-3 Hz.

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are highly influenced by the attached functional groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | C-6 | This carbon is attached to the electron-donating methyl group and the N-oxide, but also influenced by the chloro group, placing it downfield. |

| ~ 150 | C-2 | The carbon atom directly bonded to the electronegative chlorine atom will be significantly deshielded. |

| ~ 145 | C-4 | The carbon bearing the nitro group will be strongly deshielded due to the powerful electron-withdrawing effect of the NO₂ group. |

| ~ 125 | C-3 | This carbon is adjacent to the nitro group and will be deshielded. |

| ~ 118 | C-5 | This carbon is adjacent to the methyl group and is expected to be the most upfield of the aromatic carbons. |

| ~ 18 | C-7 (CH₃) | A typical chemical shift for a methyl group attached to an aromatic ring. |

Note: Predicted for CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 1540 - 1520 | Nitro Group (NO₂) | Asymmetric Stretch |

| ~ 1360 - 1340 | Nitro Group (NO₂) | Symmetric Stretch |

| ~ 1610 - 1580 | Aromatic Ring | C=C / C=N Stretch |

| ~ 1270 - 1240 | N-Oxide (N→O) | N-O Stretch |

| ~ 3100 - 3000 | Aromatic C-H | C-H Stretch |

| ~ 2980 - 2850 | Methyl C-H | C-H Stretch |

| ~ 800 - 750 | C-Cl | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z Value | Assignment | Rationale |

| 188 / 190 | [M]⁺ | Molecular Ion Peak: A characteristic doublet peak with an intensity ratio of approximately 3:1 will be observed due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl). |

| 172 / 174 | [M-O]⁺ | Loss of the oxygen atom from the N-oxide group is a common fragmentation pathway for pyridine N-oxides. |

| 142 / 144 | [M-NO₂]⁺ | Loss of the nitro group (46 Da) from the molecular ion. |

| 126 / 128 | [M-O-NO₂]⁺ | Subsequent loss of the nitro group after the loss of the N-oxide oxygen. |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data discussed above. These represent best practices in a typical research and development setting.

NMR Data Acquisition Workflow

Caption: Workflow for NMR analysis.

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of "2-Chloro-6-methyl-4-nitropyridine 1-oxide".

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Collect 1024 or more scans.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction on the resulting spectra.

-

Reference the spectra using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

-

IR Data Acquisition Workflow

Caption: Workflow for ATR-FTIR analysis.

Protocol Steps:

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Ensure the sample is a dry, solid powder.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Use the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the peak frequencies to specific functional group vibrations.

-

MS Data Acquisition Workflow

Caption: Workflow for ESI-MS analysis.

Protocol Steps:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Set the instrument to positive ion mode.

-

Calibrate the mass analyzer using a known calibration standard.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak.

-

Verify the characteristic 3:1 isotopic pattern for the chlorine atom.

-

Identify any significant fragment ions and propose fragmentation pathways.

-

References

-

IndiaMART (2024). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

The Solubility Profile of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of Solubility in Drug Discovery

2-Chloro-6-methyl-4-nitropyridine 1-oxide, a substituted pyridine N-oxide derivative, represents a class of compounds with significant potential in pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine ring with chloro, methyl, nitro, and N-oxide functionalities, makes it a versatile intermediate for the synthesis of novel bioactive molecules.[1] The journey of a promising compound from the laboratory bench to a viable product is critically dependent on its physicochemical properties, among which solubility stands as a paramount parameter. Poor solubility can impede formulation, reduce bioavailability, and ultimately lead to the failure of an otherwise potent drug candidate.

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this important synthetic intermediate.

Molecular Profile and Predicted Solubility Characteristics

Chemical Structure:

Caption: Key identifiers for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of 2-Chloro-6-methyl-4-nitropyridine 1-oxide presents a blend of polar and non-polar characteristics:

-

Polar Moieties: The N-oxide group and the nitro group are strongly polar and capable of engaging in dipole-dipole interactions. The N-oxide can also act as a hydrogen bond acceptor.[3]

-

Non-Polar Moieties: The pyridine ring itself has aromatic character, and the methyl and chloro substituents contribute to its lipophilicity.

This duality suggests a nuanced solubility profile. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in non-polar solvents.

Predicted Solubility in Common Solvents

Based on the structural analysis and data from similar nitroaromatic and pyridine N-oxide compounds, the following solubility trends can be predicted. It is crucial to note that these are estimations and should be confirmed experimentally.[4][5][6]

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | |

| Water | Low | ||

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Insoluble | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |

Experimental Determination of Solubility: Methodologies and Protocols

To obtain accurate solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which represents the true equilibrium of a compound in a saturated solution.[7][8]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Experimental Protocol:

-

Preparation: Add an excess amount of 2-Chloro-6-methyl-4-nitropyridine 1-oxide to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility Assay: A High-Throughput Approach

Kinetic solubility assays are widely used in early drug discovery for rapid screening of a large number of compounds.[10][11] This method measures the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, and the concentration of the compound remaining in solution is determined.

Experimental Protocol (96-Well Plate Format):

-

Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) with gentle shaking for a shorter period (e.g., 1-2 hours).[11]

-

Precipitate Removal: If a precipitate has formed, separate the solid from the solution using a 96-well filter plate.[12]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a plate-based reader (e.g., UV-Vis spectroscopy) or by HPLC/LC-MS.[10][13]

Caption: Workflow for high-throughput kinetic solubility screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

The solubility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a critical parameter for its effective use in research and development. While quantitative data is not widely published, an understanding of its molecular structure allows for reasoned predictions of its solubility in various common solvents. This guide has provided a framework for understanding these predictions and has detailed robust experimental protocols for the accurate determination of both its equilibrium and kinetic solubility. By employing these methods, researchers can generate the necessary data to inform their experimental design, from reaction setup to formulation development, thereby maximizing the potential of this versatile chemical intermediate.

References

-

Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96 –Well Protocol. Retrieved from [Link]

-

IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

-

ResearchGate. (2025). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Cynor Laboratories. (n.d.). 2-Hydroxy -5-Nitro -6-Methyl Pyridine(28489-45-4). Retrieved from [Link]

-

YouTube. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Retrieved from [Link]

-

Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

Technical Guide to the Safe Handling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide

Section 1: Introduction & Scope

2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No: 40314-84-9) is a substituted pyridine derivative utilized as a key intermediate in complex organic synthesis.[1] Its unique molecular structure, featuring a pyridine N-oxide core with chloro, methyl, and nitro functional groups, makes it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1]

However, the very reactivity that makes this compound useful also imparts significant health and safety hazards. This guide is intended for researchers, chemists, and laboratory professionals, providing a comprehensive framework for the safe handling, storage, and emergency management of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. The protocols herein are designed to be self-validating, grounded in the known and potential hazards of the substance, to ensure the highest level of safety in a research and development setting.

Section 2: Hazard Identification & Risk Assessment

A thorough understanding of the hazards associated with 2-Chloro-6-methyl-4-nitropyridine 1-oxide is the foundation of its safe use. The primary risks involve acute toxicity, severe irritation to the skin and eyes, and potential respiratory tract irritation. While comprehensive toxicological data for this specific molecule is limited, analysis of its functional groups and data from structurally similar compounds allows for a robust risk assessment.[2][3][4]

GHS Classification

The hazard profile, based on data from analogous compounds, mandates a classification that necessitates careful handling.[2][3][4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4][6] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

GHS Pictograms:

Signal Word: Warning

Causality of Hazards

The hazardous nature of this compound stems from its chemical structure. The electrophilic character of the pyridine ring, enhanced by the electron-withdrawing nitro group and the N-oxide moiety, makes it reactive towards biological nucleophiles. This reactivity is the likely cause of its irritant properties. The presence of a chlorine atom provides a potential leaving group for substitution reactions. The combination of these features suggests that the compound can readily interact with biological systems, leading to the observed acute toxicity and irritation. Some related pyridine N-oxide compounds are also suspected of causing genetic defects, a possibility that must be considered in the absence of specific data for this molecule.[6][7]

Section 3: Exposure Control & Personal Protection

A multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by stringent personal protective equipment (PPE) protocols.

Engineering Controls

-

Primary Containment: All handling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in its solid/powder form must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8][9]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[4][8][9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier designed to protect against the specific hazards identified in Section 2.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][8][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Change gloves immediately if contamination is suspected.

-

Protective Clothing: A flame-retardant laboratory coat is required.[2][3] For larger quantities or tasks with a higher risk of exposure, wear appropriate protective clothing to prevent any possibility of skin exposure.[4][6][8]

-

-

Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4][8] If irritation is experienced, a full-face respirator should be used.[2][3]

Section 4: Standard Operating Procedures for Handling & Storage

Safe Handling Protocol

-

Pre-Handling: Before use, review this guide and the relevant Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

-

Manipulation: Conduct all weighing and transfers within a chemical fume hood to minimize dust inhalation. Avoid creating dust during handling.[8][10][11]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6][8][12] Wash hands, face, and any exposed skin thoroughly after handling, even if no direct contact is known to have occurred.[2][4][11][12]

-

Contamination: Immediately remove any clothing that becomes contaminated.[6]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6][8][10]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][6][8][10]

-

Security: The storage area should be secure and accessible only to authorized personnel. "Store locked up" is a recommended practice.[3][6][8]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][8][12]

Section 5: Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Accidental Release (Spill) Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[12]

-

Ventilate: Increase ventilation to the area, if safe to do so.

-

Secure: Remove all sources of ignition.[12]

-

Protect: Don the appropriate PPE as described in Section 3.2, including respiratory protection.

-

Contain & Clean: Without creating dust, gently sweep or vacuum the spilled solid into a suitable, labeled container for hazardous waste disposal.[8][9][12][13]

-

Decontaminate: Thoroughly wash the spill area once the material has been removed.[12]

-

Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.